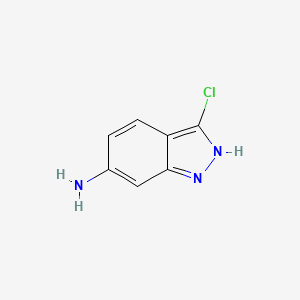

3-Chloro-1H-indazol-6-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-2H-indazol-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN3/c8-7-5-2-1-4(9)3-6(5)10-11-7/h1-3H,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRRARKIFTNKQDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NN=C2C=C1N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20564053 | |

| Record name | 3-Chloro-2H-indazol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20564053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21413-23-0 | |

| Record name | 3-Chloro-2H-indazol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20564053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 3-Chloro-1H-indazol-6-amine

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of the Indazole Scaffold

The indazole nucleus, a bicyclic aromatic heterocycle, is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of pharmacologically active compounds.[1] Its unique electronic properties and ability to form key hydrogen bond interactions with biological targets have led to the development of numerous therapeutics, including agents for oncology, inflammation, and infectious diseases.[1][2]

Within this important class of molecules, 3-Chloro-1H-indazol-6-amine (CAS: 21413-23-0) emerges as a particularly valuable building block for drug discovery and development.[3] Its structure is characterized by an indazole core with two critical functional groups: a chlorine atom at the 3-position and an amino group at the 6-position.[3] This specific arrangement provides medicinal chemists with versatile handles for synthetic modification, allowing for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties. The 3-chloro group can act as a leaving group in nucleophilic substitution reactions, while the 6-amino group is a key site for amidation, reductive amination, and other derivatizations to build molecular complexity.[4] This guide offers an in-depth examination of the core physical and chemical properties of this compound, providing a technical foundation for researchers in the field.

Caption: Molecular structure of this compound.

Part 1: Physicochemical Properties

A precise understanding of a compound's physical properties is fundamental for its application in research and development, influencing everything from reaction conditions and purification strategies to formulation and bioavailability. The key physicochemical data for this compound are summarized below.

Table 1: Summary of Physical and Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 21413-23-0 | [3],[5],[6] |

| Molecular Formula | C₇H₆ClN₃ | [3],[6] |

| Molecular Weight | 167.60 g/mol | [3],[6] |

| Appearance | Data not consistently available; likely a solid. | |

| Boiling Point | 408.7°C at 760 mmHg (Predicted) | [6] |

| Melting Point | Data not available. | |

| Solubility | Data not available; expected to be soluble in organic solvents like DMSO and alcohols. | |

| InChI | InChI=1/C7H6ClN3/c8-7-5-2-1-4(9)3-6(5)10-11-7/h1-3H,9H2,(H,10,11) | [3] |

| SMILES | c1cc2c(cc1N)[nH]nc2Cl | [3] |

Note: Some physical properties, such as boiling point, are based on computational predictions and should be considered estimates.

Part 2: Chemical Properties, Reactivity, and Synthesis

The synthetic utility of this compound is derived from the distinct reactivity of its functional groups. The indazole ring itself, the 3-chloro substituent, and the 6-amino group can all participate in a variety of chemical transformations.

Core Reactivity

The molecule's reactivity can be conceptually divided into three primary domains:

-

N-H Acidity and Alkylation: The proton on the indazole nitrogen is weakly acidic and can be deprotonated with a suitable base, allowing for N-alkylation or N-arylation reactions. This is a common strategy to block the N-H group or to introduce substituents that modulate the molecule's properties.

-

Nucleophilicity of the Amino Group: The 6-amino group is a potent nucleophile, readily undergoing reactions such as acylation to form amides, reductive amination with aldehydes or ketones to form secondary amines, and diazotization. These reactions are foundational for building out molecular diversity from the core scaffold.[4]

-

Substitution at the 3-Position: The chlorine atom at the 3-position is susceptible to nucleophilic aromatic substitution (SₙAr), although the reactivity is influenced by the electron-rich nature of the fused ring system. This position allows for the introduction of various functionalities, including carbon, oxygen, nitrogen, and sulfur nucleophiles, further expanding the accessible chemical space.

Caption: Key reactivity pathways of this compound.

Plausible Synthetic Route

A common and effective method for the synthesis of amino-indazoles involves the chemical reduction of a corresponding nitro-indazole precursor. This approach is advantageous due to the commercial availability of various nitro-aromatic starting materials.

Protocol: Synthesis via Reduction of 3-Chloro-6-nitro-1H-indazole

This protocol describes a representative procedure for the reduction of 3-chloro-6-nitro-1H-indazole to the target compound. The choice of reducing agent is critical; tin(II) chloride in an acidic medium is a classic and robust method for this transformation.

-

Objective: To synthesize this compound from 3-chloro-6-nitro-1H-indazole.

-

Reaction: Ar-NO₂ → Ar-NH₂

Step-by-Step Methodology:

-

Reactor Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-chloro-6-nitro-1H-indazole (1.0 eq).

-

Expertise & Experience: The use of a reflux condenser is essential to prevent the loss of volatile solvent during heating. The reaction is typically performed under an inert atmosphere (e.g., nitrogen or argon) to prevent potential side reactions, although this specific reduction is often robust enough to be run in air.

-

-

Solvent Addition: Add a suitable solvent, such as ethanol or ethyl acetate, to the flask to dissolve or suspend the starting material.

-

Causality: Ethanol is often chosen as it is a good solvent for both the starting material and the tin(II) chloride reagent, facilitating a homogeneous reaction environment.

-

-

Reagent Addition: In a separate beaker, dissolve tin(II) chloride dihydrate (SnCl₂·2H₂O) (approx. 4-5 eq) in concentrated hydrochloric acid. Add this solution portion-wise to the stirred suspension of the nitro-indazole.

-

Causality: The reaction is exothermic, so portion-wise addition is a critical safety measure to control the temperature. The concentrated HCl creates the necessary acidic environment for the reduction to proceed efficiently.

-

-

Reaction Execution: Heat the reaction mixture to reflux (typically 70-80°C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Trustworthiness: TLC is a self-validating system for reaction monitoring. A sample of the reaction mixture is spotted on a TLC plate alongside the starting material. The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates the reaction is complete.

-

-

Workup and Neutralization: Once the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is basic (pH > 8).

-

Causality: Neutralization is required to quench the reaction and to ensure the product, an amine, is in its free base form, which is soluble in organic solvents and can be extracted. This step must be done slowly and with cooling, as the acid-base neutralization is highly exothermic.

-

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer multiple times with an organic solvent such as ethyl acetate or dichloromethane.

-

Expertise & Experience: Multiple extractions are performed to ensure maximum recovery of the product from the aqueous phase. The organic layers are combined for the next step.

-

-

Purification: Wash the combined organic layers with brine (saturated NaCl solution), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product. The crude material can then be purified by column chromatography on silica gel or by recrystallization.

-

Causality: The brine wash helps to remove residual water from the organic phase. Anhydrous Na₂SO₄ is a drying agent that removes the final traces of water. Purification is necessary to remove any remaining starting material, reagents, or byproducts.

-

Part 3: Applications in Drug Discovery

The indazole scaffold is a validated pharmacophore in oncology and other therapeutic areas.[2] this compound serves as a key intermediate for compounds with potential biological activity.

-

Anticancer Agents: The 6-aminoindazole moiety is present in several compounds investigated for their anticancer properties.[4][7] Research has shown that derivatives synthesized from this core can exhibit potent antiproliferative activity against various human cancer cell lines.[4] For instance, N-(4-fluorobenzyl)-1H-indazol-6-amine, derived from the parent compound, showed significant activity against human colorectal cancer cells while being non-toxic to normal cells.[4]

-

Antileishmanial Candidates: The related 3-chloro-6-nitro-1H-indazole scaffold has been used to synthesize derivatives with promising activity against Leishmania species, the parasites responsible for leishmaniasis.[1][8] This suggests that the 6-amino analogue could be a valuable starting point for developing novel treatments for this neglected tropical disease.

-

Kinase Inhibitors: The 1H-indazole-3-amine structure is recognized as an effective "hinge-binding" fragment, capable of interacting with the hinge region of protein kinases, a critical family of enzymes in cell signaling and a major target class in oncology.[2] This makes this compound an attractive starting point for the design of novel kinase inhibitors.

Part 4: Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound. The following information is a summary derived from typical Safety Data Sheets (SDS) for amine and chloro-aromatic compounds.

-

Hazard Classification: While a specific, universally adopted GHS classification may vary by supplier, related compounds are often classified as harmful if swallowed, causing skin irritation, and causing serious eye irritation.[9][10]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[9][11] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[10]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) at 2–8 °C may be recommended.[12]

-

First Aid:

-

If on skin: Wash with plenty of soap and water.[9]

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9]

-

If swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[10]

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.[9]

-

References

-

Chemsrc. (2025). This compound | CAS#:21413-23-0. Retrieved from [Link]

-

LookChem. (n.d.). 3-CHLORO-6-HYDROXY (1H)INDAZOLE. Retrieved from [Link]

-

Supporting Information. (n.d.). General Procedure for the Synthesis of 1H-Indazoles. Retrieved from [Link]

-

PubChem. (n.d.). 3-Chloro-1H-indazole. Retrieved from [Link]

-

PubChem. (n.d.). 6-chloro-1H-indazol-3-amine. Retrieved from [Link]

-

ChemRxiv. (n.d.). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved from [Link]

-

Organic Letters. (n.d.). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Retrieved from [Link]

-

ResearchGate. (n.d.). Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. Retrieved from [Link]

-

MD Topology. (n.d.). 3-Chloro-1H-indazole | C7H5ClN2 | MD Topology | NMR | X-Ray. Retrieved from [Link]

-

Taylor & Francis Online. (2021). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Retrieved from [Link]

-

ZaiQi Bio-Tech. (n.d.). 6-chloro-1H-indazole| CAS No:698-25-9. Retrieved from [Link]

-

Europe PMC. (n.d.). Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. Retrieved from [Link]

-

Amanote Research. (n.d.). (PDF) Reactivity of 1-Chloro-3-Phenyldiazirines. Retrieved from [Link]

-

ChemSrc. (2024). This compound. Retrieved from [Link]

-

Journal of the American Chemical Society. (n.d.). Harnessing CO2 Radical Anion-Mediated Electron Transfer for Scalable Copper-Catalyzed Cross-Coupling. Retrieved from [Link]

-

The Journal of Organic Chemistry. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Retrieved from [Link]

-

Agilent. (2019). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Retrieved from [Link]

-

National Institutes of Health (NIH). (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Retrieved from [Link]

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CAS 21413-23-0: this compound | CymitQuimica [cymitquimica.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound | CAS#:21413-23-0 | Chemsrc [chemsrc.com]

- 6. CAS 21413-23-0 | this compound - Synblock [synblock.com]

- 7. Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective [ouci.dntb.gov.ua]

- 8. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

- 10. tcichemicals.com [tcichemicals.com]

- 11. enamine.enamine.net [enamine.enamine.net]

- 12. 3-CHLORO-1H-INDAZOL-5-AMINE | 41330-49-8 [amp.chemicalbook.com]

3-Chloro-1H-indazol-6-amine CAS number 21413-23-0 data sheet

An In-Depth Technical Guide to 3-Chloro-1H-indazol-6-amine (CAS: 21413-23-0)

Introduction

This compound is a substituted indazole that has emerged as a crucial building block in the fields of medicinal chemistry and materials science. The indazole core, a bicyclic aromatic heterocycle, is recognized as a "privileged scaffold" due to its presence in numerous biologically active compounds, including those with anticancer and anti-inflammatory properties.[1] The specific arrangement of a chloro group at the 3-position and an amine group at the 6-position provides distinct points for chemical modification, making it a versatile intermediate for the synthesis of complex molecular architectures.[1] This guide provides an in-depth analysis of its chemical properties, synthesis, reactivity, and handling protocols, tailored for researchers and drug development professionals aiming to leverage its unique characteristics.

Section 1: Chemical Identity and Physicochemical Properties

A precise understanding of the fundamental properties of this compound is the cornerstone of its effective application in research and development.

Chemical Structure and Identifiers

The structure features a fused benzene and pyrazole ring system. The chlorine atom at position 3 is a key site for nucleophilic substitution or cross-coupling reactions, while the amino group at position 6 offers a handle for amide bond formation, alkylation, or diazotization.

Caption: Chemical Structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value |

|---|---|

| CAS Number | 21413-23-0[1][2] |

| Molecular Formula | C₇H₆ClN₃[1][2] |

| Molecular Weight | 167.60 g/mol [3] |

| IUPAC Name | This compound |

| InChI | InChI=1S/C7H6ClN3/c8-7-5-2-1-4(9)3-6(5)10-11-7/h1-3H,9H2,(H,10,11)[1] |

| SMILES | Nc1cc2c(cc1)[nH]nc2Cl[1] |

| Synonyms | 6-Amino-3-chloro-1H-indazole, 3-Chloro-6-aminoindazole[1] |

Physicochemical Data

The physical properties of the compound are essential for designing experimental conditions, including solvent selection and purification methods.

Table 2: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Boiling Point | 408.7 ± 25.0 °C at 760 mmHg | [4] |

| Density | 1.5 ± 0.1 g/cm³ | [4] |

| Flash Point | 201.0 ± 23.2 °C | [4] |

| Appearance | Powder or crystals |[5] |

Section 2: Synthesis and Mechanistic Insights

The most common laboratory-scale synthesis of this compound involves the reduction of a nitro-precursor, which is a reliable and well-established transformation in organic chemistry.

Proposed Synthetic Pathway

The synthesis initiates from 6-nitroindazole. Chlorination at the 3-position followed by reduction of the nitro group yields the target amine. A more direct route starts with the commercially available 3-chloro-6-nitro-1H-indazole. The reduction of the nitro group is typically achieved through catalytic hydrogenation or by using a metal/acid system like tin(II) chloride in hydrochloric acid.

Catalytic hydrogenation is often preferred for its clean reaction profile and high yields. The choice of catalyst (e.g., Pd/C) and solvent (e.g., ethanol, methanol, or ethyl acetate) is critical. The palladium surface acts as a template for the adsorption of both hydrogen gas and the nitro compound, facilitating the stepwise reduction to the amine.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Reduction of 3-Chloro-6-nitro-1H-indazole

This protocol describes a standard catalytic hydrogenation procedure. Causality: Ethanol is chosen as the solvent due to its ability to dissolve the starting material and its inertness under hydrogenation conditions. Palladium on carbon (10%) is a highly efficient and reusable catalyst for nitro group reductions.

-

Reactor Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a hydrogen balloon inlet, and a condenser, add 3-chloro-6-nitro-1H-indazole (5.0 g, 25.3 mmol).

-

Solvent Addition: Add 100 mL of ethanol to the flask and stir the suspension.

-

Catalyst Addition: Carefully add 10% Palladium on carbon (0.25 g, 5 mol%) under a nitrogen atmosphere. Expert Insight: Adding the catalyst under an inert atmosphere prevents potential ignition of the solvent vapors by the pyrophoric catalyst.

-

Hydrogenation: Purge the flask with hydrogen gas three times. Maintain a slight positive pressure of hydrogen using a balloon and stir the reaction mixture vigorously at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes. The reaction is typically complete within 4-6 hours.

-

Work-up: Upon completion, carefully purge the flask with nitrogen gas. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Trustworthiness: This step is crucial for removing the catalyst, which could interfere with subsequent reactions or biological assays.

-

Isolation: Wash the Celite® pad with additional ethanol (2 x 20 mL). Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from an ethanol/water mixture to yield this compound as a pure solid. Expected yield: 85-95%.

-

Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and LC-MS analysis.

Section 3: Spectroscopic and Analytical Characterization

Analytical validation is non-negotiable in drug discovery and development. The following data provide a baseline for the characterization of this compound.

Table 3: Expected Spectroscopic Data

| Technique | Expected Features |

|---|---|

| ¹H NMR (400 MHz, DMSO-d₆) | δ ~12.5-13.0 (br s, 1H, N1-H), ~7.3 (d, 1H, Ar-H), ~6.8 (s, 1H, Ar-H), ~6.6 (d, 1H, Ar-H), ~5.5 (br s, 2H, -NH₂). Chemical shifts are predictive and should be confirmed experimentally. |

| ¹³C NMR (100 MHz, DMSO-d₆) | Expect 7 distinct signals corresponding to the 7 carbon atoms in the molecule. Aromatic carbons typically appear between δ 100-150 ppm. |

| IR (KBr) | ν ~3400-3200 cm⁻¹ (N-H stretching from amine and indazole), ~1620 cm⁻¹ (N-H bending), ~1500-1400 cm⁻¹ (C=C aromatic stretching), ~750 cm⁻¹ (C-Cl stretching). |

| Mass Spec (ESI+) | [M+H]⁺ = 168.03. The isotopic pattern for one chlorine atom (³⁵Cl/³⁷Cl ratio of ~3:1) should be observable. |

Section 4: Chemical Reactivity and Application in Medicinal Chemistry

The utility of this compound stems from its multiple reactive sites, which allow for diverse chemical modifications. This scaffold is of high interest due to the established biological activities of indazole derivatives, including their roles as kinase inhibitors in oncology and as antileishmanial agents.[6][7][8][9]

Key Reaction Sites

-

N-6 Amino Group: Readily undergoes acylation, sulfonylation, and reductive amination, allowing for the introduction of various side chains.

-

C-3 Chloro Group: Can be substituted via nucleophilic aromatic substitution (SₙAr) or participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form C-C or C-N bonds.

-

N-1 Indazole Nitrogen: Can be alkylated or arylated to modulate the compound's physicochemical properties, such as solubility and metabolic stability.

Caption: Key derivatization reactions of this compound.

Significance in Drug Discovery

The indazole moiety is a bioisostere of purine and is known to interact with the hinge region of protein kinases, a critical family of enzymes in cancer signaling pathways. The 6-amino group provides a vector for building out substituents that can target specific pockets in an enzyme's active site, enhancing potency and selectivity. Research into 6-aminoindazole derivatives has shown promising antiproliferative activity in human cancer cell lines.[10] Furthermore, derivatives of 3-chloro-6-nitro-1H-indazole have been synthesized and evaluated as potential antileishmanial candidates, highlighting the scaffold's versatility in addressing infectious diseases.[6][7][8]

Section 5: Safety, Handling, and Storage

Adherence to safety protocols is mandatory when working with any chemical intermediate. The information below is summarized from available Safety Data Sheets (SDS).

GHS Hazard Classification

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[11][12]

-

Skin Irritation (Category 2): Causes skin irritation.[11][12]

-

Eye Irritation (Category 2): Causes serious eye irritation.[11][12]

-

Specific target organ toxicity - single exposure (Category 3): May cause respiratory irritation.[11][13]

Table 4: GHS Hazard and Precautionary Statements

| Code | Statement |

|---|---|

| H302 | Harmful if swallowed.[11][12] |

| H315 | Causes skin irritation.[12] |

| H319 | Causes serious eye irritation.[12] |

| H335 | May cause respiratory irritation.[14] |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[11] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[11][12] |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water.[11] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11] |

Handling and Storage Protocol

-

Engineering Controls: Use only in a well-ventilated area, preferably within a certified chemical fume hood.[11][15]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[11][12]

-

Handling: Avoid contact with skin, eyes, and clothing.[15] Do not ingest or inhale. Minimize dust generation.[11] Wash hands thoroughly after handling.[11][12]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[11][12] Keep away from strong oxidizing agents and strong acids.[13] For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.[5]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[11][12]

Conclusion

This compound is a high-value chemical intermediate with significant potential for the development of novel therapeutics and functional materials. Its well-defined reactive sites allow for predictable and versatile derivatization, making it an ideal starting point for library synthesis in drug discovery campaigns. By understanding its synthesis, reactivity, and handling requirements, researchers can safely and effectively unlock the full potential of this powerful molecular scaffold.

References

- CymitQuimica. (n.d.). CAS 21413-23-0: this compound.

- Appchem. (n.d.). 1H-Indazol-6-amine, 3-chloro- | 21413-23-0.

- Thermo Fisher Scientific. (2025, September 7). Safety Data Sheet.

- ChemicalBook. (n.d.). 6-AMINO-3-CHLORO (1H)INDAZOLE | 21413-23-0.

- ChemSrc. (2024, July 15). This compound.

- Synblock. (n.d.). CAS 21413-23-0 | this compound.

- BLDpharm. (n.d.). 189559-98-6|3-Chloro-1-methyl-1H-indazol-6-amine.

- TCI Chemicals. (2025, January 8). Safety Data Sheet.

- Fisher Scientific. (2010, October 14). Safety Data Sheet.

- Fisher Scientific. (2024, March 31). Safety Data Sheet.

- Enamine. (n.d.). Safety Data Sheet.

- BLDpharm. (n.d.). 29110-74-5|3-Chloro-1H-indazole.

- BLDpharm. (n.d.). 21413-23-0|6-Amino-3-chloro-1H-indazole.

- ECHO CHEMICAL CO., LTD. (n.d.). This compound.

- Sigma-Aldrich. (n.d.). This compound | 21413-23-0.

- Fisher Scientific. (n.d.). Safety Data Sheet.

- ChemicalBook. (n.d.). 1H-Indazol-6-amine, 3-chloro-1-methyl- | 189559-98-6.

- ChemRxiv. (n.d.). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir.

- NIH. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance.

- ChemSrc. (2025, August 25). This compound | CAS#:21413-23-0.

- EvitaChem. (n.d.). Buy 3-Chloro-1-methyl-1H-indazol-6-ol (EVT-12042850).

- PubChem. (n.d.). 3-Chloro-1H-indazole | C7H5ClN2 | CID 95894.

- ChemicalBook. (n.d.). 3-chloro-1h-indazol-5-amine(41330-49-8) 1 h nmr.

- PubChem. (n.d.). 6-chloro-1H-indazol-3-amine | C7H6ClN3 | CID 85628.

- ResearchGate. (n.d.). Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective.

- ACS Publications. (n.d.). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination.

- Nordmann. (n.d.). 3-Chloro-1H-indazole.

- Sigma-Aldrich. (n.d.). 6-Chloro-1H-indazol-4-amine | 885519-32-4.

- ATB-Tuning. (n.d.). 3-Chloro-1H-indazole | C7H5ClN2 | MD Topology | NMR | X-Ray.

- ChemicalBook. (n.d.). 6-AMINO-3-CHLORO (1H)INDAZOLE(21413-23-0) 1H NMR spectrum.

- ResearchGate. (2021, December 11). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies.

- NIH. (2023, May 12). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives.

- Taylor & Francis Online. (n.d.). Full article: Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies.

- Bentham Science. (n.d.). Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective.

- The Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds.

- Amanote Research. (n.d.). Reactivity of 1-Chloro-3-Phenyldiazirines.

- Taylor & Francis Online. (n.d.). Indazole – Knowledge and References.

- ACS Publications. (2022, April 11). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions.

- Cambridge Open Engage. (2024, April 30). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir.

- MDPI. (2024, June 7). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir.

Sources

- 1. CAS 21413-23-0: this compound | CymitQuimica [cymitquimica.com]

- 2. appchemical.com [appchemical.com]

- 3. 21413-23-0|6-Amino-3-chloro-1H-indazole|BLD Pharm [bldpharm.com]

- 4. This compound Price from Supplier Brand Shanghai ChemSrc Trading Co., Ltd. on Chemsrc.com [m.chemsrc.com]

- 5. 6-Chloro-1H-indazol-4-amine | 885519-32-4 [sigmaaldrich.com]

- 6. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective [ouci.dntb.gov.ua]

- 11. WERCS Studio - Application Error [assets.thermofisher.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. fishersci.com [fishersci.com]

- 14. 6-chloro-1H-indazol-3-amine | C7H6ClN3 | CID 85628 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. enamine.enamine.net [enamine.enamine.net]

Basic structure and tautomerism of 3-Chloro-1H-indazol-6-amine

An In-Depth Technical Guide to the Core Structure and Annular Tautomerism of 3-Chloro-1H-indazol-6-amine

Abstract

This compound is a substituted indazole, a class of heterocyclic compounds recognized as a "privileged scaffold" in modern medicinal chemistry.[1][2] Its structural features are pivotal to its function as a versatile building block in the synthesis of pharmacologically active agents. A comprehensive understanding of its fundamental structure, and particularly its prototropic tautomerism, is critical for researchers in drug discovery and development. Tautomerism directly influences the molecule's physicochemical properties, hydrogen bonding capabilities, and three-dimensional shape, all of which dictate its interaction with biological targets.[3] This guide provides a detailed examination of the molecular architecture of this compound, a rigorous analysis of its annular tautomerism, and outlines the definitive experimental and computational methodologies used for its characterization.

Core Molecular Structure

This compound (CAS No. 21413-23-0) is a bicyclic heteroaromatic compound with the molecular formula C₇H₆ClN₃.[4][5] The core of the molecule is an indazole ring system, which results from the fusion of a benzene ring with a pyrazole ring.[6] The substituents, a chlorine atom at the 3-position and an amine group at the 6-position, significantly modulate the electronic properties and reactivity of the indazole scaffold.[4]

The indazole nucleus itself is of immense interest due to its presence in numerous compounds with a wide array of biological activities, including anti-cancer, anti-inflammatory, and anti-diabetic properties.[1][2] The precise placement of the chloro and amino groups on this scaffold provides specific vectors for chemical modification and defines its potential interactions within a biological binding pocket.

| Property | Value | Source |

| CAS Number | 21413-23-0 | [7] |

| Molecular Formula | C₇H₆ClN₃ | [4] |

| Molecular Weight | 167.59 g/mol | [8] |

| SMILES | Nc1cc2c(cc1)[nH]nc2Cl | [4] |

| InChI | InChI=1S/C7H6ClN3/c8-7-5-2-1-4(9)3-6(5)10-11-7/h1-3H,9H2,(H,10,11) | [4] |

Annular Tautomerism: The 1H- and 2H-Indazole Forms

A defining characteristic of NH-indazoles is annular prototropic tautomerism, an equilibrium wherein a proton shifts between the two nitrogen atoms of the pyrazole ring.[9][10] This results in two distinct tautomeric forms: the 1H-indazole and the 2H-indazole. This is not a case of simple resonance; these are distinct structural isomers that rapidly interconvert.[9]

For the parent, unsubstituted indazole, extensive experimental and theoretical studies have established that the 1H-tautomer is the more stable form in the gas phase, in solution, and in the solid state.[6][11] The energy difference is estimated to be approximately 3.6–5.3 kcal/mol in favor of the 1H form.[12]

Influence of Substituents on Tautomeric Equilibrium

The electronic nature of substituents can significantly influence the tautomeric equilibrium. In this compound, we must consider two opposing effects:

-

3-Chloro Group: The chlorine atom is electron-withdrawing via induction. Its placement at the C3 position, adjacent to the pyrazole ring, can influence the acidity of the N-H proton and the relative stability of the conjugate bases, thereby affecting the tautomeric preference.

-

6-Amino Group: The amino group is a strong electron-donating group via resonance. Its effect is transmitted through the benzene ring to the heterocyclic core.

Characterization Methodologies: A Validating Workflow

Determining the predominant tautomeric form and understanding the equilibrium dynamics requires a multi-faceted approach combining computational, spectroscopic, and crystallographic techniques.

Computational Chemistry Protocol

Causality: Before undertaking extensive experimental work, quantum mechanical calculations provide a cost-effective and powerful predictive tool. By calculating the relative free energies of the 1H and 2H tautomers, we can predict their relative populations in both the gas phase and in various solvents using solvation models.[14]

Protocol: Density Functional Theory (DFT) Calculations

-

Structure Generation: Build 3D structures of both the 1H- and 2H-tautomers of this compound using a molecular editor.

-

Geometry Optimization: Perform a full geometry optimization for each tautomer in the gas phase. A common and reliable method is the B3LYP functional with a basis set such as 6-311+G(d,p).[13][15]

-

Frequency Calculation: Conduct a frequency calculation at the same level of theory to confirm that the optimized structures are true energy minima (i.e., have no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

-

Solvation Modeling: To simulate solution-phase behavior, re-optimize the structures using a continuum solvation model like the Polarizable Continuum Model (PCM) or Solvation Model based on Density (SMD) for relevant solvents (e.g., water, DMSO).[14]

-

Energy Analysis: Compare the final Gibbs free energies (including ZPVE and thermal corrections) of the two tautomers in both the gas phase and solution. The tautomer with the lower free energy is predicted to be the more stable and abundant species.

NMR Spectroscopy Protocol

Causality: NMR spectroscopy is the most powerful tool for studying tautomerism in solution.[10] Because the proton exchange between N1 and N2 is typically fast on the NMR timescale, the observed spectrum is often a population-weighted average of the two forms.[3] However, by using specialized techniques and observing specific nuclei, one can deconstruct this average.

Protocol: Variable-Temperature (VT) NMR

-

Sample Preparation: Dissolve a sample of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄) in an NMR tube.

-

Initial Spectra Acquisition: Acquire standard ¹H and ¹³C NMR spectra at room temperature. Note the chemical shifts and line shapes of the aromatic and NH protons.

-

Low-Temperature Analysis: Gradually lower the temperature of the NMR probe (e.g., in 10°C increments). At each temperature, re-acquire the spectra. If the interconversion is slow enough, the single averaged peaks may broaden, and eventually resolve into two distinct sets of signals corresponding to each tautomer. The temperature at which this occurs is the coalescence temperature.

-

High-Temperature Analysis: If no resolution is seen at low temperatures, gradually increase the temperature. Changes in chemical shifts with temperature can still provide thermodynamic information about the equilibrium.

-

¹⁵N NMR (Optional but Definitive): If available, ¹⁵N NMR is highly informative. The chemical environments of the nitrogen atoms are drastically different between the 1H (pyrrolic and pyridinic nitrogens) and 2H (two pyridinic-type nitrogens) tautomers, leading to very different chemical shifts.[16]

-

Data Analysis: From the integration of the resolved peaks at low temperatures, the equilibrium constant (K_t) can be directly calculated. From the coalescence temperature, the free energy of activation for the interconversion can be determined.

X-ray Crystallography Protocol

Causality: While NMR reveals the behavior in solution, single-crystal X-ray crystallography provides an unambiguous, static picture of the molecule's structure in the solid state.[17] It definitively identifies which tautomer is present in the crystal lattice and reveals detailed geometric information and intermolecular interactions, such as hydrogen bonding.

Protocol: Single-Crystal X-ray Diffraction

-

Crystallization: Grow high-quality single crystals of the compound. This is often the most challenging step and requires screening various solvents and techniques (e.g., slow evaporation, vapor diffusion, cooling).[17]

-

Crystal Mounting: Select a suitable crystal and mount it on a goniometer head.

-

Data Collection: Place the crystal in a single-crystal X-ray diffractometer. Collect diffraction data by rotating the crystal in a monochromatic X-ray beam.[17]

-

Structure Solution and Refinement: Process the diffraction data to determine the unit cell and space group. Solve the structure using direct or Patterson methods to generate an initial electron density map. The positions of non-hydrogen atoms are determined first.[17]

-

Hydrogen Atom Location: Locate the hydrogen atom on the pyrazole ring from the difference Fourier map. Its unambiguous position on either N1 or N2 confirms the tautomeric form in the solid state.

-

Structural Analysis: Refine the model to obtain final atomic coordinates, bond lengths, bond angles, and details of intermolecular hydrogen bonding and crystal packing.

Implications for Drug Discovery

The tautomeric state of a molecule is not an academic curiosity; it is a critical determinant of biological activity.

-

Receptor Binding: The two tautomers of 3-Chloro-indazol-6-amine present different hydrogen bond donor-acceptor patterns. The 1H-tautomer has one donor (N1-H) and one acceptor (N2), whereas the 2H-tautomer has the reverse (N2-H donor, N1 acceptor). A protein binding pocket will almost certainly have a preference for one pattern over the other, meaning only one tautomer may be biologically active.[3]

-

Physicochemical Properties: Tautomers are different compounds and thus have different pKa values, logP (lipophilicity), and solubility.[3] These properties govern the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a potential drug candidate.

-

Intellectual Property: In patent law, different tautomers can sometimes be considered distinct chemical entities. A thorough understanding and characterization of tautomerism are essential for securing robust intellectual property.

Conclusion

This compound is a molecule of significant interest in medicinal chemistry. Its utility is intrinsically linked to its structure, which is complicated by the phenomenon of annular tautomerism. The equilibrium between the 1H- and 2H-tautomers is sensitive to the molecular environment and can be influenced by the compound's substituents. For drug development professionals, assuming the structure is static or exists as the nominally named 1H form is a potential pitfall. A rigorous, multi-pronged analytical approach, combining computational prediction with definitive spectroscopic (NMR) and crystallographic (X-ray) evidence, is the only self-validating system for characterization. This detailed understanding is paramount for rational drug design, enabling the optimization of target binding and the engineering of favorable pharmacokinetic properties.

References

-

Pérez Medina, C., López, C., & Claramunt, R. M. (2006). Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones. Molecules, 11(6), 415–420. Available from: [Link]

-

Filo. (2025). Explain tautomerism in heterocycles. Available from: [Link]

-

PubMed. (2006). Theoretical studies on the tautomerism of 1,5,6,7-tetrahydro-4H-indazol-4-ones. Molecules. Available from: [Link]

-

ResearchGate. (n.d.). The tautomers of indazole, as well as 1H- and 2H-indazoles-derived potential pharmaceuticals. Available from: [Link]

-

ResearchGate. (n.d.). Structure of indazole N 1-oxide derivatives studied by X-ray, theoretical methods, 1H, 13C, 15N NMR and EI/MS. Available from: [Link]

-

ResearchGate. (n.d.). Theoretical estimation of the annular tautomerism of indazoles. Available from: [Link]

-

Patsnap Eureka. (2025). Tautomerization Explained: Keto-Enol and Other Common Types. Available from: [Link]

-

Wikipedia. (n.d.). Tautomer. Available from: [Link]

-

MDPI. (n.d.). Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Derivatives. Available from: [Link]

-

ResearchGate. (n.d.). The two tautomers of indazole, with atom numbering. Available from: [Link]

-

Taylor & Francis Online. (2021). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Available from: [Link]

-

Oprea, T. I., & Zamora, I. (2009). Let's not forget tautomers. Journal of Computer-Aided Molecular Design, 23(10), 691–703. Available from: [Link]

-

Chemsrc. (n.d.). This compound | CAS#:21413-23-0. Available from: [Link]

-

MDPI. (n.d.). Nuclear Quadrupole Resonance Spectroscopy: Tautomerism and Structure of Functional Azoles. Available from: [Link]

-

MDPI. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Available from: [Link]

-

YouTube. (2022). Tautomerism In Heterocyclic Compounds/B.Sc and M.Sc chemistry. Available from: [Link]

-

The Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Available from: [Link]

-

RCS Research Chemistry Services. (n.d.). How about Tautomers?. Available from: [Link]

-

Wiley-VCH. (2013). Tautomerism: Introduction, History, and Recent Developments in Experimental and Theoretical Methods. Available from: [Link]

-

Royal Society of Chemistry. (2021). Fitting quantum machine learning potentials to experimental free energy data: predicting tautomer ratios in solution. Chemical Science. Available from: [Link]

-

SpectraBase. (n.d.). 3-chloro-6-nitro-1H-indazole - Optional[13C NMR] - Spectrum. Available from: [Link]

-

PubChem. (n.d.). 6-chloro-1H-indazol-3-amine. Available from: [Link]

-

National Institutes of Health. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Available from: [Link]

-

PubMed Central. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Available from: [Link]

-

NIST WebBook. (n.d.). 1H-indazole hydrochloride. Available from: [Link]

-

ACS Publications. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Available from: [Link]

-

Supporting Information. (n.d.). Available from: [Link]

-

ResearchGate. (2017). SYNTHESIS AND CRYSTAL STRUCTURE OF 3-CHLORO-6-NITRO-1- (PROP-2-EN-1-YL)-1H-INDAZOLE. Available from: [Link]

-

PubChem. (n.d.). 1H-Indazol-6-amine. Available from: [Link]

-

Cambridge Open Engage. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. Available from: [Link]

-

IRIS Unina. (n.d.). An efficient synthesis of 1-arylindazole-3-carboxamides using nitrile imines, isocyanides and 2-hydroxymethylbenzoic acid. Available from: [Link]

-

YouTube. (2012). Introduction to IR Spectroscopy - Amines. Available from: [Link]

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Let’s not forget tautomers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CAS 21413-23-0: this compound | CymitQuimica [cymitquimica.com]

- 5. CAS 21413-23-0 | this compound - Synblock [synblock.com]

- 6. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]

- 7. This compound | CAS#:21413-23-0 | Chemsrc [chemsrc.com]

- 8. 6-chloro-1H-indazol-3-amine | C7H6ClN3 | CID 85628 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Tautomer - Wikipedia [en.wikipedia.org]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Fitting quantum machine learning potentials to experimental free energy data: predicting tautomer ratios in solution - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01185E [pubs.rsc.org]

- 15. Theoretical studies on the tautomerism of 1,5,6,7-tetrahydro-4H-indazol-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

Spectroscopic Characterization of 3-Chloro-1H-indazol-6-amine: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for 3-Chloro-1H-indazol-6-amine (CAS Number: 21413-23-0).[1] Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive data with established analytical principles to offer a comprehensive characterization of this important heterocyclic compound. Given the scarcity of publicly available experimental spectra, this guide leverages expert knowledge of spectroscopic techniques and data from structurally related molecules to present a robust predictive analysis.

Introduction

This compound is a substituted indazole, a class of bicyclic heteroaromatic compounds that are of significant interest in medicinal chemistry due to their diverse biological activities, including anti-inflammatory and anticancer properties.[1][2] Accurate structural elucidation and purity assessment are critical for any research and development involving this molecule. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose. This guide will detail the expected spectroscopic signatures of this compound and provide standardized protocols for data acquisition.

The molecular structure of this compound forms the basis for the interpretation of its spectroscopic data.

Figure 1: Chemical structure of this compound.

Synthesis and Characterization Workflow

A common synthetic route to this compound involves the reduction of its nitro precursor, 3-chloro-6-nitro-1H-indazole.[3] This transformation is typically achieved using standard reducing agents such as tin(II) chloride or catalytic hydrogenation. The subsequent characterization workflow is essential to confirm the identity and purity of the final product.

Caption: A typical workflow for the synthesis and spectroscopic characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum of this compound in a solvent like DMSO-d₆ would exhibit distinct signals corresponding to the aromatic protons, the amine protons, and the N-H proton of the indazole ring.

| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~12.0 - 13.0 | Singlet (broad) | 1H | N1-H |

| ~7.4 | Doublet | 1H | H4 |

| ~6.8 | Doublet | 1H | H7 |

| ~6.5 | Doublet of Doublets | 1H | H5 |

| ~5.0 | Singlet (broad) | 2H | -NH₂ |

Interpretation: The downfield shift of the N1-H proton is characteristic of acidic protons in a heteroaromatic system. The aromatic protons will show coupling patterns consistent with their positions on the benzene ring. The amine protons are expected to be a broad singlet, the chemical shift of which can be solvent-dependent.

¹³C NMR Spectroscopy

The predicted ¹³C NMR spectrum will show seven distinct carbon signals.

| Predicted Chemical Shift (ppm) | Assignment |

| ~145 | C6-NH₂ |

| ~142 | C7a |

| ~135 | C3-Cl |

| ~125 | C3a |

| ~122 | C4 |

| ~110 | C5 |

| ~100 | C7 |

Interpretation: The carbon attached to the amino group (C6) is expected to be significantly deshielded. Similarly, the carbon bearing the chlorine atom (C3) will also be downfield. The other aromatic carbons will appear in the typical aromatic region.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

Instrument Setup: Use a standard NMR spectrometer (e.g., 400 or 500 MHz).

-

Data Acquisition:

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence.

-

For ¹³C NMR, use a proton-decoupled pulse sequence to obtain singlets for all carbon atoms.

-

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3400 - 3200 | N-H stretch | Primary Amine (-NH₂) |

| 3200 - 3000 | N-H stretch | Indazole N-H |

| 3100 - 3000 | C-H stretch | Aromatic C-H |

| 1650 - 1580 | N-H bend | Primary Amine (-NH₂) |

| 1600 - 1450 | C=C stretch | Aromatic Ring |

| 1335 - 1250 | C-N stretch | Aromatic Amine |

| 800 - 700 | C-Cl stretch | Aryl Halide |

Interpretation: The IR spectrum is expected to be dominated by the characteristic N-H stretching vibrations of the primary amine and the indazole ring. The presence of two bands for the primary amine N-H stretch is due to symmetric and asymmetric stretching modes. The aromatic C=C and C-H stretches will also be prominent.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation:

-

Solid State (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

| m/z (mass-to-charge ratio) | Predicted Ion |

| 167/169 | [M]⁺ (Molecular Ion) |

| 132 | [M - Cl]⁺ |

| 105 | [M - Cl - HCN]⁺ |

Interpretation: The mass spectrum should show a molecular ion peak [M]⁺ with a characteristic isotopic pattern for a chlorine-containing compound (approximately a 3:1 ratio for the M and M+2 peaks). Common fragmentation pathways for indazoles include the loss of the substituent at the 3-position (chlorine) and the loss of HCN from the pyrazole ring.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically dissolved in a suitable solvent for techniques like Electrospray Ionization (ESI) or as a solid for Electron Ionization (EI).

-

Ionization: Ionize the sample using an appropriate method (e.g., EI, ESI).

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions to generate the mass spectrum.

Inter-connectivity of Spectroscopic Data

The data from these three techniques are complementary and together provide a comprehensive structural confirmation of this compound.

Caption: The complementary nature of NMR, IR, and Mass Spectrometry in the structural elucidation of this compound.

Conclusion

This technical guide provides a detailed predictive overview of the NMR, IR, and Mass spectroscopic data for this compound. By understanding the expected spectral features and employing the standardized protocols outlined herein, researchers can confidently characterize this molecule, ensuring the integrity and reliability of their scientific investigations. The synergistic use of these analytical techniques is paramount for the unambiguous structural confirmation of novel and existing chemical entities in the field of drug discovery and development.

References

-

Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Journal of the Iranian Chemical Society, [Link]

-

Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. The Royal Society of Chemistry, [Link]

-

Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. National Institutes of Health, [Link]

-

(PDF) 3-Chloro-1-ethyl-6-nitro-1H-indazole. ResearchGate, [Link]

-

(PDF) SYNTHESIS AND CRYSTAL STRUCTURE OF 3-CHLORO-6-NITRO-1- (PROP-2-EN-1-YL)-1H-INDAZOLE. ResearchGate, [Link]

-

3-chloro-6-nitro-1H-indazole - Optional[13C NMR] - Spectrum. SpectraBase, [Link]

-

Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. National Institutes of Health, [Link]

-

Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv, [Link]

-

Organic Chemistry Catalog. Inter Chem, [Link]

-

Synthesis and characterization of fluorescent amino acid dimethylaminoacridonylalanine. Arkivoc, [Link]

-

Synthesis and Characterization of New Boron Compounds Using Reaction of Diazonium Tetraphenylborate with Enaminoamides. MDPI, [Link]

-

This compound | CAS#:21413-23-0. Chemsrc, [Link]

-

Synthesis and characterization of new biocatalyst based on LDH functionalized with l-asparagine amino acid for the synthesis of tri-substituted derivatives of 2, 4, 5-(H1)-imidazoles. PubMed, [Link]

Sources

The Indazole Scaffold: A Privileged Motif Driving Therapeutic Innovation in Medicinal Chemistry

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole nucleus, a bicyclic aromatic heterocycle, has firmly established itself as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties enable it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the biological significance of the indazole scaffold, delving into its fundamental characteristics, its role as a versatile pharmacophore in various therapeutic areas, and the underlying mechanisms of action. We will explore its prominence in oncology, inflammation, neurodegenerative disorders, and infectious diseases, supported by structure-activity relationship (SAR) studies, key experimental data, and visualizations of relevant biological pathways. This guide is intended to serve as a valuable resource for researchers and drug development professionals, offering insights into the design and optimization of novel indazole-based therapeutics.

The Indazole Nucleus: A Foundation of Versatility

Indazole, also known as benzpyrazole, is a bicyclic heterocyclic compound composed of a benzene ring fused to a pyrazole ring.[1] This arrangement results in a stable, 10-π electron aromatic system.[2] A key feature of indazole is its existence in different tautomeric forms, primarily the 1H-indazole and 2H-indazole isomers, with the 1H-form being the more thermodynamically stable and predominant tautomer.[1][3] This tautomeric flexibility, combined with the presence of both a hydrogen bond donor (N-H) and acceptor (pyridine-like nitrogen), provides the scaffold with the ability to engage in diverse and crucial interactions with biological macromolecules.

The indazole moiety is often considered a bioisostere of endogenous structures like indole and purine bases (adenine and guanine), allowing it to mimic their interactions with biological targets.[2][4] Furthermore, it can serve as a bioisosteric replacement for a phenol group, often improving metabolic stability by being less susceptible to phase I and II metabolism.[5][6] These characteristics underpin its status as a privileged scaffold in drug discovery.

The Indazole Scaffold in Oncology: Targeting Uncontrolled Cell Proliferation

The indazole core is a prominent feature in numerous anticancer agents, particularly as a scaffold for kinase inhibitors.[7][8] Kinases play a pivotal role in cell signaling pathways that regulate cell growth, proliferation, and survival, and their dysregulation is a hallmark of cancer.[7]

Mechanism of Action: Kinase Inhibition

Indazole derivatives have been successfully developed as inhibitors of various protein kinases, including tyrosine kinases and serine/threonine kinases.[7] The indazole ring often acts as a hinge-binder, forming critical hydrogen bonds with the backbone of the kinase hinge region, a key interaction for potent inhibition.

Signaling Pathway: VEGFR and FGFR Inhibition by Indazole-Based Drugs

Caption: Inhibition of VEGFR and FGFR signaling by indazole-based drugs.

Prominent Indazole-Containing Anticancer Drugs

Several FDA-approved anticancer drugs feature the indazole scaffold, highlighting its clinical significance.[8][9]

| Drug Name | Target(s) | Approved Indications | Reference(s) |

| Axitinib | VEGFR1, VEGFR2, VEGFR3, PDGFR, c-KIT | Advanced renal cell carcinoma | [2][8] |

| Pazopanib | VEGFRs, PDGFRs, FGFRs, c-KIT | Advanced renal cell carcinoma, soft tissue sarcoma | [1][2][8] |

| Niraparib | PARP1, PARP2 | Ovarian, fallopian tube, and primary peritoneal cancer | [1][7] |

| Entrectinib | TRKA/B/C, ROS1, ALK | NTRK gene fusion-positive solid tumors, ROS1-positive non-small cell lung cancer | [8] |

Structure-Activity Relationship (SAR) Insights

SAR studies have been crucial in optimizing the anticancer activity of indazole derivatives. For instance, in a series of 1H-indazole derivatives targeting Fibroblast Growth Factor Receptor 1 (FGFR1), it was found that substitution at the C6 position with a 2,6-dichloro-3,5-dimethoxyphenyl group and at the 4-position with a carboxamide linked to a 3-(4-methylpiperazin-1-yl)phenyl moiety resulted in a compound with potent FGFR1 inhibitory activity (IC50 = 30.2 ± 1.9 nM).[1] Similarly, for epidermal growth factor receptor (EGFR) inhibitors, modifications on the indazole core led to compounds with strong potency against EGFR T790M and wild-type EGFR kinases, with IC50 values of 5.3 nM and 8.3 nM, respectively.[1][10]

Indazole Derivatives in Combating Inflammation

Chronic inflammation is a key pathological feature of numerous diseases. Indazole-containing compounds have demonstrated significant anti-inflammatory properties, with some derivatives advancing to clinical use.[11][12]

Mechanism of Action: Targeting Inflammatory Mediators

The anti-inflammatory effects of indazole derivatives are often attributed to their ability to inhibit key enzymes and signaling molecules involved in the inflammatory cascade.[11][12] This includes the inhibition of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of pro-inflammatory prostaglandins, and the suppression of pro-inflammatory cytokines like Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β).[11][12][13]

Workflow: In Vitro Evaluation of Anti-inflammatory Activity

Caption: A typical workflow for assessing the in vitro anti-inflammatory potential of indazole compounds.

Key Anti-inflammatory Indazoles

-

Benzydamine : A non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties, used for the relief of pain and inflammation.[1][2]

-

Bendazac : Another NSAID containing the 1H-indazole scaffold, used topically for inflammatory conditions.[1][2]

Studies have shown that compounds like 5-aminoindazole exhibit significant COX-2 inhibitory activity, with IC50 values in the micromolar range, contributing to their anti-inflammatory effects.[11]

The Emerging Role of Indazoles in Neurodegenerative Diseases

Neurodegenerative disorders such as Alzheimer's and Parkinson's disease present a significant therapeutic challenge. The indazole scaffold has emerged as a promising framework for the development of neuroprotective agents.[2][14]

Mechanism of Action: Modulating Neurological Targets

Indazole derivatives have been shown to interact with several targets relevant to neurodegeneration, including:

-

Monoamine Oxidase (MAO) : Inhibition of MAO-B is a strategy to increase dopamine levels in the brain for the treatment of Parkinson's disease.[1][14]

-

Glycogen Synthase Kinase 3 (GSK-3) : GSK-3 is implicated in the hyperphosphorylation of tau protein, a key event in the pathology of Alzheimer's disease.[14]

-

c-Jun N-terminal Kinase 3 (JNK3) : JNK3 is primarily expressed in the brain and plays a role in neuronal apoptosis. Selective JNK3 inhibitors are being investigated for neuroprotection.[2][15]

A recent study identified an indazole derivative with excellent JNK3 inhibitory activity (IC50 = 85.21 nM) and over 100-fold selectivity against other JNK isoforms, demonstrating neuroprotective effects in in vitro and in vivo models of Parkinson's disease.[15]

Antimicrobial and Antiviral Potential of the Indazole Scaffold

The indazole nucleus is also a valuable scaffold for the development of agents to combat infectious diseases.[2][16]

Antibacterial and Antifungal Activity

Indazole derivatives have demonstrated activity against a range of bacterial and fungal pathogens.[16][17] For example, certain 2H-indazole derivatives have shown potent antiprotozoal activity against Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis, with some compounds being more active than the reference drug metronidazole.[18] Additionally, some indazoles have exhibited inhibitory activity against Candida albicans and Candida glabrata.[18]

Anti-HIV Activity

The indazole scaffold has been explored for the development of anti-HIV agents, with some derivatives showing inhibitory activity against key viral enzymes.[1][2]

Experimental Protocol: In Vitro COX-2 Inhibition Assay

This protocol outlines a common method to assess the COX-2 inhibitory potential of indazole derivatives.[11][12]

Objective: To determine the 50% inhibitory concentration (IC50) of test compounds against human recombinant COX-2.

Materials:

-

Human recombinant COX-2 enzyme

-

Arachidonic acid (substrate)

-

Indazole test compounds

-

Celecoxib (positive control)

-

Assay buffer (e.g., Tris-HCl)

-

Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2)

-

96-well microplates

-

Spectrophotometer

Procedure:

-

Compound Preparation: Prepare stock solutions of the indazole test compounds and celecoxib in a suitable solvent (e.g., DMSO). Make serial dilutions to obtain a range of test concentrations.

-

Enzyme Reaction: In a 96-well plate, add the assay buffer, the COX-2 enzyme, and the test compound or control at various concentrations. Incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiation of Reaction: Add arachidonic acid to each well to initiate the enzymatic reaction.

-

Reaction Termination: After a defined incubation period (e.g., 10 minutes), stop the reaction by adding a suitable reagent (e.g., a solution of HCl).

-

PGE2 Quantification: Measure the amount of PGE2 produced in each well using a competitive EIA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration relative to the vehicle control. Plot the percentage inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.[12]

Conclusion and Future Perspectives

The indazole scaffold has proven to be a remarkably versatile and valuable motif in medicinal chemistry. Its ability to serve as a privileged scaffold and a bioisostere has led to the development of numerous clinically successful drugs and promising therapeutic candidates across a wide range of diseases. The continued exploration of the indazole chemical space, guided by structure-based drug design, fragment-based approaches, and a deeper understanding of its interactions with biological targets, will undoubtedly lead to the discovery of novel and more effective medicines. Future research should focus on enhancing the selectivity of indazole derivatives to minimize off-target effects and further investigating their potential in emerging therapeutic areas.

References

-

Cai, X. et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(15), 4987. [Link]

-

Sharma, R. et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(10), 1827-1851. [Link]

-

Kumar, R. et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(39), 24204-24227. [Link]

-

Chandrashekar, A. et al. (2016). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of Clinical and Diagnostic Research, 10(9), FF01-FF05. [Link]

-

Li, Y. et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15915-15927. [Link]

-

Chandrashekar, A. et al. (2016). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. PubMed. [Link]

-

Breslin, H. J. et al. (2012). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry, 55(1), 441-458. [Link]

-

Li, Y. et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Publishing. [Link]

-

Sun, L. et al. (2017). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. Bioorganic & Medicinal Chemistry Letters, 27(4), 865-870. [Link]

-

Chen, J. et al. (2018). Indazole Derivatives: Promising Anti-tumor Agents. Anti-Cancer Agents in Medicinal Chemistry, 18(10), 1388-1402. [Link]

-

Chen, J. et al. (2018). Indazole Derivatives: Promising Anti-tumor Agents. Bentham Science. [Link]

-

Unveiling Indazole: Novel Synthetic Pathways and Biological Potentials. (2023). Semantic Scholar. [Link]

-

Qin, J. et al. (2021). Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. Anti-Cancer Agents in Medicinal Chemistry, 21(7), 839-860. [Link]

-

Indazoles Chemistry and Biological Activities: Synthesis, Properties, and Biological Activities of Indazole. (n.d.). ResearchGate. [Link]

-

In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. (2016). ResearchGate. [Link]

-

Cao, R. et al. (2017). Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). Bioorganic & Medicinal Chemistry Letters, 27(15), 3362-3366. [Link]

-

Indazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

-

Shikha, R. et al. (2024). Unraveling Neurodegenerative Disorders: The Potential of Indole and Imidazole-Based Heterocycles. Current Topics in Medicinal Chemistry, 24. [Link]

-

Importance of Indazole against Neurological Disorders. (2021). PubMed. [Link]

-

Rivera, G. et al. (2018). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Molecules, 23(8), 1864. [Link]

-

Singh, T. P. et al. (2021). Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. Current Pharmaceutical Design, 27(19), 2247-2260. [Link]

- WO2017186693A1 - Synthesis of indazoles. (2017).

- US6391872B1 - Indazole bioisostere replacement of catechol in therapeutically active compounds. (2002).

-

Wang, Y. et al. (2023). Discovery of Novel Indazole Chemotypes as Isoform-Selective JNK3 Inhibitors for the Treatment of Parkinson's Disease. Journal of Medicinal Chemistry, 66(3), 2005-2023. [Link]

-

Wrzeciono, U. et al. (1993). [Synthesis and anti-inflammatory activity of some indazole derivatives. 36. Azoles]. Pharmazie, 48(8), 582-584. [Link]

-

Liefeld, L. et al. (2023). Indazole as a Phenol Bioisostere: Structure-Affinity Relationships of GluN2B-Selective NMDA Receptor Antagonists. Journal of Medicinal Chemistry, 66(16), 11573-11588. [Link]

-

Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. (2021). ResearchGate. [Link]

-

Forgács, E. et al. (1999). 2-Substituted indazoles. Synthesis and antimicrobial activity. European Journal of Medicinal Chemistry, 34(11), 1009-1018. [Link]

-

Impact of Indazole Scaffold as Antibacterial and Antifungal Agent. (2021). PubMed. [Link]

-

Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. (2023). PMC. [Link]

-

Antibacterial activity of indazole derivatives (5a-o). (n.d.). ResearchGate. [Link]

-

Abdel-Maksoud, M. S. et al. (2023). New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. Molecules, 28(9), 3664. [Link]

-

Pharmacological properties of indazole derivatives: recent developments. (2007). PubMed. [Link]

-

Pharmacological Properties of Indazole Derivatives: Recent Developments. (n.d.). ResearchGate. [Link]

-

Indazoles as potential c-Met inhibitors: design, synthesis and molecular docking studies. (2015). PubMed. [Link]

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ãWhitepaperãIndazoles in Drug Discovery [promotion.pharmablock.com]

- 6. Indazole as a Phenol Bioisostere: Structure-Affinity Relationships of GluN2B-Selective NMDA Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]

- 9. benchchem.com [benchchem.com]

- 10. Indazole synthesis [organic-chemistry.org]

- 11. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Importance of Indazole against Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Discovery of Novel Indazole Chemotypes as Isoform-Selective JNK3 Inhibitors for the Treatment of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Impact of Indazole Scaffold as Antibacterial and Antifungal Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

A Technical Guide to the Discovery and Synthesis of Substituted Indazoles: From Classical Methods to Modern Catalytic Strategies

Abstract